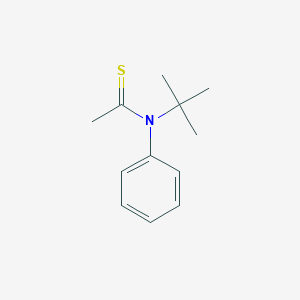
N-tert-butyl-N-phenylethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-N-phenylthioacetamide: is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing N-tert-butyl-N-phenylthioacetamide involves the Ritter reaction. This reaction typically uses nitriles and tertiary alcohols in the presence of a strong acid catalyst.
Catalytic Methods: Another approach involves the use of catalysts such as copper(II) triflate (Cu(OTf)2) to facilitate the reaction between di-tert-butyl dicarbonate and nitriles.
Industrial Production Methods: Industrial production methods for N-tert-butyl-N-phenylthioacetamide often involve large-scale Ritter reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Meta-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Acid Catalysts: Sulfuric acid is frequently used in the Ritter reaction for the synthesis of N-tert-butyl-N-phenylthioacetamide.
Major Products:
Sulfoxides and Sulfones: These are major products formed from the oxidation of N-tert-butyl-N-phenylthioacetamide.
Applications De Recherche Scientifique
Chemistry: N-tert-butyl-N-phenylthioacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its thioamide group is of interest due to its ability to interact with biological molecules, potentially leading to the development of new drugs .
Industry: In the industrial sector, N-tert-butyl-N-phenylthioacetamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism by which N-tert-butyl-N-phenylthioacetamide exerts its effects involves the interaction of its thioamide group with target molecules. This interaction can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The sulfur atom in the thioamide group plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .
Comparaison Avec Des Composés Similaires
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: This compound is similar in that it also contains a tert-butyl group, but it differs in its functional groups and applications.
N-tert-Butyl-alpha-phenylnitrone: Another compound with a tert-butyl group, but it is used primarily as a spin trap in radical chemistry.
Uniqueness: N-tert-butyl-N-phenylthioacetamide is unique due to its thioamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where sulfur-containing compounds are required .
Propriétés
Numéro CAS |
172896-62-7 |
|---|---|
Formule moléculaire |
C12H17NS |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-tert-butyl-N-phenylethanethioamide |
InChI |
InChI=1S/C12H17NS/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
Clé InChI |
OXTAKNOPIOUWOX-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C1=CC=CC=C1)C(C)(C)C |
SMILES canonique |
CC(=S)N(C1=CC=CC=C1)C(C)(C)C |
Synonymes |
Ethanethioamide, N-(1,1-dimethylethyl)-N-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















